molecular formula C22H20N4O4 B2896548 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1795194-27-2

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2896548
CAS No.: 1795194-27-2
M. Wt: 404.426
InChI Key: LJDAECNAKNIBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-methoxy-1H-indole-2-carboxamide (CAS# 1795194-27-2) is a novel, selective small-molecule inhibitor targeting Rho-associated coiled-coil containing protein kinase 2 (ROCK2) . With a molecular formula of C22H20N4O4 and a molecular weight of 404.4 g/mol , this compound is designed for neuroscience and cell biology research. Its key characteristic is the ability to penetrate the blood-brain barrier, making it a valuable tool for investigating central nervous system disorders in preclinical research . The compound acts by selectively inhibiting ROCK2-mediated phosphorylation, impacting pathways involved in smooth muscle contraction, cell motility, and cytokinesis without the confounding effects of simultaneous ROCK1 inhibition . This selectivity is crucial for studies aiming to dissect the discrete physiological roles of ROCK2 in pathologies such as cerebral ischemia, hypertension, and diabetic complications, providing researchers with a means to improve therapeutic specificity and expand the understanding of Rho-kinase signaling in disease models . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-16-7-6-14-8-19(25-18(14)9-16)22(27)24-15-10-23-26(11-15)12-17-13-29-20-4-2-3-5-21(20)30-17/h2-11,17,25H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDAECNAKNIBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-methoxy-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 342.36 g/mol. The presence of the pyrazole and indole moieties suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antiparasitic Activity

Research indicates that derivatives containing the 1,3-diarylpyrazole structure exhibit significant antiparasitic properties. For instance, compounds related to this structure have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies reported in vitro. These findings suggest that the compound may serve as a lead for developing new antiparasitic agents .

Cytotoxicity

Cytotoxicity studies are critical in evaluating the safety profile of new compounds. Preliminary screenings have shown that while some derivatives exhibit cytotoxic effects against human cell lines, others maintain selectivity towards parasitic cells without affecting human cells adversely. This selectivity is crucial for therapeutic applications .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit enzymes such as PARP (Poly (ADP-ribose) polymerase), which plays a role in DNA repair mechanisms. The IC50 values for related compounds have been reported as low as 0.88 μM .

Case Studies

Several case studies have highlighted the biological potential of related compounds:

  • Antiparasitic Efficacy : A study demonstrated that certain 1,3-diarylpyrazoles exhibited potent activity against T. cruzi and L. infantum, with minimal toxicity to human cells. This underscores the therapeutic promise for treating diseases like Chagas and leishmaniasis .
  • Cytotoxicity Assessment : In vitro assays conducted on various derivatives revealed that while some compounds displayed significant cytotoxicity, others were non-toxic at therapeutic concentrations. This variability emphasizes the importance of structural modifications in optimizing drug safety profiles .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectReference
Antiparasitic1,3-DiarylpyrazolesLow micromolar potency against T. cruzi and L. infantum
CytotoxicityVarious derivativesSelective toxicity towards parasites; some show human cell toxicity
Enzyme InhibitionPARP InhibitorsIC50 values ranging from 0.88 μM to 12 μM

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Benzodioxin vs. Indene Derivatives

Compounds such as N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) () replace the benzodioxin with an indene core. Indene lacks the oxygen atoms of benzodioxin, reducing polarity and hydrogen-bonding capacity. The methoxy substituent in B4 aligns with the 6-methoxy group in the target compound, suggesting shared strategies for modulating solubility .

Heterocyclic Substituents
  • Thiazol- and Oxadiazol-Containing Analogs: N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide () replaces the indole with a thiazol ring. Thiazol’s sulfur atom may enhance metabolic stability but reduce aromatic interactions compared to indole . N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide () incorporates an oxadiazol ring, known for improving lipophilicity and bioavailability. Its molecular weight (341.32 g/mol) is lower than the target compound’s estimated weight (~450–500 g/mol), suggesting differences in steric bulk .

Substituent Effects

  • Methoxy vs. Halogenated Groups :
    Halogenated analogs like N-(2,3-dihydro-1H-inden-2-yl)-4-bromobenzamide (B7) () exhibit increased lipophilicity but reduced solubility compared to methoxy-substituted compounds. The 6-methoxy group in the target compound may balance solubility and membrane permeability .

Data Table: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Heterocycles Key Substituents Molecular Weight (g/mol) Reference
Target Compound Benzodioxin Pyrazole, Indole 6-methoxy ~450–500 (estimated) -
N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) Indene Benzamide 4-methoxy Not reported
N-[4-(Benzodioxin)thiazol-2-yl]-pyrazole carboxamide Benzodioxin Thiazol, Pyrazole Methyl Not reported
N-[5-(Benzodioxin)oxadiazol-2-yl]-pyrazole carboxamide Benzodioxin Oxadiazol, Pyrazole Dimethyl 341.32
N-[4-(Benzodioxin)thiazol-2-yl]-ethyl/methyl pyrazole carboxamide Benzodioxin Thiazol, Pyrazole Ethyl, Methyl 370.40

Implications of Structural Differences

  • Indole vs. Thiazol/Oxadiazol : The indole in the target compound likely enhances π-π stacking in hydrophobic binding pockets, whereas thiazol/oxadiazol analogs may prioritize hydrogen bonding or metabolic stability .
  • Methoxy vs. Halogens : The 6-methoxy group improves aqueous solubility over halogenated analogs but may reduce cell permeability compared to lipophilic substituents like bromine or chlorine .
  • Synthetic Complexity : The target compound’s multi-heterocyclic architecture necessitates advanced synthetic strategies compared to simpler benzamide derivatives .

Q & A

Q. What controls are critical in in vivo efficacy studies?

  • Methodological Answer :
  • Vehicle Controls : Account for solvent effects (e.g., DMSO tolerance limits) .
  • Cohort Stratification : Randomize animals by weight/age to reduce bias in tumor xenograft models .

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